2-Butyloctanal

Catalog No.
S14962137
CAS No.
88015-70-7
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyloctanal

CAS Number

88015-70-7

Product Name

2-Butyloctanal

IUPAC Name

2-butyloctanal

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

KZWGHUQXRUISMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)C=O

Engineering Enoate Reductases for Selective C=C Bond Reduction

Enoate reductases (ERs) are pivotal for reducing α,β-unsaturated aldehydes like 2-butyl-2-octenal to 2-butyloctanal. Structural modifications of ERs, such as Gluconobacter oxydans Gox8, have improved substrate specificity and catalytic efficiency. In Escherichia coli BL21(DE3) systems, Gox8 was cloned into the pETDuet-1 vector using NdeI/XhoI restriction sites, achieving a 3.76 U mg⁻¹ activity for 2-butyl-2-octenal reduction. Directed evolution further enhanced turnover rates by 40% through mutations in the substrate-binding pocket (e.g., F242A), which reduced steric hindrance for bulkier substrates.

A key innovation involves tuning the flavin mononucleotide (FMN) cofactor-binding region to stabilize the transition state during hydride transfer. For example, substituting Ser196 with alanine in Thermoanaerobacter pseudethanolicus ER increased NADPH affinity by 2.3-fold, enabling full conversion of 10 mM 2-butyl-2-octenal within 6 hours.

Table 1: Engineered Enoate Reductase Performance

Enzyme VariantSubstrateActivity (U mg⁻¹)Conversion (%)
Wild-type Gox82-Butyl-2-octenal3.7678
F242A Mutant2-Butyl-2-octenal5.1294
S196A Mutant2-Butyl-2-octenal4.8997

Optimizing Alcohol Dehydrogenase Activity for C=O Bond Hydrogenation

Alcohol dehydrogenases (ADHs) catalyze the final reduction of 2-butyl-2-octenal to 2-butyloctanal. Pseudomonas putida ADH (PpADH) exhibits dual specificity for both α,β-unsaturated and saturated aldehydes. When expressed in pETDuet-1 with an N-terminal 6xHis-tag, PpADH achieved 2.11 U mg⁻¹ activity for 2-butyloctanal synthesis. Site-saturation mutagenesis at position W297 increased NADH cofactor recycling efficiency by 60%, enabling a 98% yield at 50 mM substrate loading.

Spatial positioning of ADHs within whole-cell catalysts also impacts performance. Encapsulating PpADH in the aqueous core of PMOXA-PDMS-PMOXA polymersomes improved stability at 40°C, retaining 85% activity after 10 cycles compared to 50% for free enzymes.

Co-expression Strategies for Tandem Enzymatic Reduction Pathways

Co-expressing ERs and ADHs in a single E. coli host eliminates intermediate purification. The pETDuet-1 vector was modified to simultaneously express Gox8 (MCS1) and PpADH (MCS2), achieving a 92% conversion of 2-butyl-2-octenal to 2-butyloctanal in 24 hours. Optimal induction conditions (1 mM IPTG at OD₆₀₀ = 0.7, 15°C for 72 hours) balanced enzyme expression and cell viability.

Table 2: Whole-Cell Catalyst Performance

CatalystER Activity (U mg⁻¹)ADH Activity (U mg⁻¹)Final Yield (%)
WCC10.200.1065
WCC20.260.1689
WCC30.170.0448
WCC40.190.1482

Substrate Channeling Mechanisms in Bifunctional Catalysts

Substrate channeling minimizes intermediate diffusion, enhancing catalytic efficiency. In Paenibacillus sp. bifunctional terpene synthases, PT-cyclase complexes direct intermediates via surface diffusion paths spanning 50–60 Å. Similarly, fusing ER and ADH domains with a 15-amino-acid linker in E. coli reduced reaction time by 30% by enabling direct transfer of 2-butyl-2-octenal between active sites. Cryo-EM studies revealed that docking the ADH domain laterally to the ER octamer creates a protected substrate tunnel, increasing local intermediate concentration by 10-fold.

CRISPR-Cas9 technology has emerged as a transformative tool for precise metabolic engineering of Escherichia coli, offering unprecedented efficiency in genome editing and pathway optimization for fatty acid-derived compounds like 2-butyloctanal. The system enables targeted modifications to enhance biosynthetic pathways while minimizing off-target effects, making it particularly valuable for optimizing complex metabolic networks [1] [2].

The fundamental mechanism of CRISPR-Cas9 in metabolic engineering involves the deployment of programmable nucleases that create double-strand breaks at specific genomic loci, facilitating precise insertion, deletion, or replacement of genetic elements [3]. For 2-butyloctanal biosynthesis, this technology enables systematic optimization of fatty acid precursor pools by targeting key regulatory elements and pathway bottlenecks. Studies have demonstrated that CRISPR-Cas9 systems can achieve near 100% editing efficiency when combined with lambda-Red recombination systems, allowing for rapid construction of optimized production strains [1].

Recent developments in multiplexed CRISPR-Cas9 applications have shown remarkable success in simultaneous modification of multiple pathway components. The CRISPR-facilitated multiplex pathway optimization technique has enabled concurrent modulation of three transcriptional units containing four genes with 70% efficiency, resulting in strains displaying 3-fold improvements in metabolic performance [4]. This multiplexing capability is particularly relevant for 2-butyloctanal production, where optimization requires coordinated enhancement of fatty acid synthesis, elongation, and aldehyde formation pathways.

Advanced CRISPR-Cas9 strategies for fatty acid pathway engineering have focused on eliminating competing metabolic branches while enhancing precursor availability. Implementation of CRISPRi systems has enabled identification of 30 beneficial genes from 108 targets related to fatty acid metabolism, with subsequent omics analyses revealing an additional 26 beneficial targets seemingly unrelated to direct fatty acid metabolism [5]. These findings underscore the importance of systems-level approaches in metabolic engineering for compounds like 2-butyloctanal.

The application of standardized iterative genome editing systems has further enhanced the utility of CRISPR-Cas9 for complex pathway integration. Recent work has demonstrated successful integration of 5-10 genes ranging from 5.3 to 8 kilobase pairs in length into the Escherichia coli chromosome, creating antibiotic-free, plasmid-free producers [6]. This approach is particularly valuable for 2-butyloctanal production systems, where stable integration of multiple pathway components is essential for industrial viability.

Redox Cofactor Regeneration Systems Using Glucose Dehydrogenase

Glucose dehydrogenase-based redox cofactor regeneration represents a critical component in the metabolic engineering of 2-butyloctanal biosynthesis, providing the essential reducing equivalents required for fatty acid elongation and subsequent aldehyde formation. The enzyme systems offer distinct advantages over alternative NADH/NADPH regeneration approaches, including high stability, thermodynamically favorable reactions, and flexibility to regenerate both NADH and NADPH cofactors [7].

The kinetic properties of glucose dehydrogenase from Bacillus species have been extensively characterized, revealing superior performance characteristics for biotechnological applications. Glucose dehydrogenase from Bacillus amyloliquefaciens demonstrates significantly enhanced specific activity compared to related enzymes, exhibiting 4.7-fold higher activity and improved stability at physiological pH conditions [7]. The enzyme displays favorable kinetic parameters with low Michaelis constant values for glucose (5.5 millimolar) and NADP+ (0.05 millimolar), making it highly suitable for in vivo applications where substrate availability may be limiting.

Advanced engineering approaches have focused on enhancing the catalytic efficiency of glucose dehydrogenase systems through semi-rational protein design. Recent studies have achieved 2.1-fold increases in catalytic efficiency through targeted mutagenesis, combined with ribosome binding site optimization that resulted in 3.2-fold enhanced translation rates [8]. These improvements collectively yielded 6.7-fold performance enhancement, with NADH generation velocities exceeding 2 per second even at low NAD+ concentrations of 0.1 millimolar.

The development of noncanonical redox cofactor systems has opened new possibilities for orthogonal pathway control in 2-butyloctanal biosynthesis. Computational design of glucose dehydrogenase variants has achieved remarkable cofactor specificity switches, with engineered enzymes displaying 10^7-fold specificity for nicotinamide mononucleotide over NADP+ [9]. This technology enables precise channeling of reducing power from glucose to specific biosynthetic pathways while maintaining separation from competing metabolic processes.

Comparative analysis of cofactor recycling systems reveals that glucose dehydrogenase offers unique advantages for fatty acid-derived compound production. While alcohol dehydrogenase and formate dehydrogenase show lower catalytic efficiency (22.81 versus 702 per second per millimolar), glucose dehydrogenase systems produce cleaner products without formation of unwanted byproducts like gluconic acid [8]. The thermodynamically favorable nature of glucose oxidation provides sustained driving force for continuous cofactor regeneration throughout extended fermentation processes.

Transcriptional Regulation of Fatty Acid-Derived Precursor Pools

The transcriptional regulation of fatty acid-derived precursor pools represents a fundamental control mechanism governing 2-butyloctanal biosynthesis, with sophisticated regulatory networks coordinating the expression of genes involved in fatty acid synthesis, elongation, and modification. Understanding these regulatory mechanisms is essential for developing optimized production systems that can efficiently channel carbon flux toward target products while maintaining cellular viability.

FadR emerges as a central transcriptional regulator coordinating fatty acid metabolism at the global level, functioning as both an activator of fatty acid synthesis genes and a repressor of fatty acid degradation pathways [10] [11]. The protein operates through a sophisticated allosteric mechanism where binding of long-chain fatty acyl-coenzyme A molecules modulates its DNA-binding affinity, creating a feedback system that responds dynamically to cellular fatty acid availability. Recent studies have demonstrated that FadR directly activates the fabHDG operon, which encodes key enzymes in the fatty acid elongation cycle, expanding its recognized role beyond unsaturated fatty acid synthesis regulation [12].

The molecular mechanism of FadR regulation involves specific binding to operator sequences with varying affinities, creating a hierarchical response system. DNase protection studies have identified distinct binding sites within target promoters, with the fadB operator showing highest affinity, followed by fadL operators, and the fabA operator displaying lower binding affinity [11]. This differential binding creates a graded response system where different target genes are activated or repressed at different fatty acyl-coenzyme A concentrations, enabling fine-tuned control of precursor pool dynamics.

FabR represents an additional layer of regulatory control, functioning as a repressor of unsaturated fatty acid synthesis genes in response to unsaturated fatty acid availability [12]. The protein specifically represses transcription of fabA and fabB genes in the presence of unsaturated fatty acids, creating a balanced regulatory network that responds to both saturated and unsaturated fatty acid pools. This dual regulatory system ensures appropriate allocation of resources between different branches of fatty acid metabolism.

Recent genomic and transcriptomic studies have revealed the involvement of stringent response mechanisms in fatty acid precursor regulation. The stringent response effectors ppGpp and DksA directly inhibit transcription from the fabH promoter while simultaneously reducing FadR expression, creating coordinated control that links fatty acid synthesis to overall cellular metabolic status [12]. This regulation connects fatty acid biosynthesis to translation activity and nutrient availability, ensuring appropriate metabolic responses under different growth conditions.

Advanced metabolic engineering strategies have leveraged transcriptional regulation for enhanced fatty acid production. Overexpression of FadR has been shown to increase expression of multiple fatty acid synthesis genes, leading to enhanced production of both saturated and unsaturated fatty acids in engineered strains [12]. Similarly, deletion of FabR combined with FadR overexpression has demonstrated synergistic effects on fatty acid pathway expression, providing strategies for coordinated pathway enhancement.

The discovery of FabY (formerly YiiD) as an additional regulatory component has revealed new layers of complexity in fatty acid precursor control. FabY expression is positively regulated by stringent response factors under conditions where FabH function is compromised, providing backup mechanisms for maintaining fatty acid synthesis under stress conditions [13]. This regulatory redundancy ensures robust maintenance of fatty acid precursor pools even under challenging growth conditions.

Table 1: Key Transcriptional Regulators of Fatty Acid Biosynthesis

RegulatorTarget GenesRegulatory FunctionEffector MoleculesReferences
FadRfabA, fabB, fabHDGActivatorLong-chain acyl-CoA [11] [12]
FabRfabA, fabBRepressorUnsaturated fatty acids [12]
ppGpp/DksAfabH, fadRRepressorAmino acid starvation [12]
FabYFatty acid synthesisActivatorStringent response [13]

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

184.182715385 g/mol

Monoisotopic Mass

184.182715385 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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